Cas no 345891-62-5 (Atorvastatin Methyl Ester)

Atorvastatin Methyl Ester structure
Atorvastatin Methyl Ester structure
Product Name:Atorvastatin Methyl Ester
Numero CAS:345891-62-5
MF:C34H37FN2O5
MW:572.666393041611
CID:860219
PubChem ID:10099576
Update Time:2025-05-26

Atorvastatin Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
    • ATORVASTATIN METHYL ESTER
    • (3R,5R)-Methyl 7-(2-(4-fluorophenyl)-
    • AK105043
    • ANW-70762
    • CTK8C3889
    • FT-0662330
    • KB-207585
    • methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate
    • methylester of atorvastatin
    • Atorvastatin Impurity J reference substance
    • CS-0112184
    • (3R,5R)-methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate; (betaR,deltaR)-2-(4-Fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-Pyrrole-1-heptanoic acid methyl ester; Atorvastatin Calcium Impurity K; Atorvastatin Impurity K
    • 2YR32CX5GQ
    • Methyl (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
    • CHEMBL3754604
    • J-019663
    • ATORVASTATIN IMPURITY 9
    • DTXSID40435534
    • Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
    • SCHEMBL12553314
    • DA-71109
    • Methyl (betaR,deltaR)-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrole-1-heptanoate
    • 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-, methyl ester, (betaR,deltaR)-
    • 1H-PYRROLE-1-HEPTANOIC ACID, 2-(4-FLUOROPHENYL)-.BETA.,.DELTA.-DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-, METHYL ESTER, (.BETA.R,.DELTA.R)-
    • AKOS016007755
    • METHYL (.BETA.R,.DELTA.R)-2-(4-FLUOROPHENYL)-.BETA.,.DELTA.-DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROLE-1-HEPTANOATE
    • HY-135376
    • 345891-62-5
    • methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
    • UNII-2YR32CX5GQ
    • Atorvastatin Methyl Ester
    • Inchi: 1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1
    • Chiave InChI: IRKGCTGBOBRSMG-VSGBNLITSA-N
    • Sorrisi: FC1C=CC(=CC=1)C1=C(C2C=CC=CC=2)C(C(NC2C=CC=CC=2)=O)=C(C(C)C)N1CC[C@H](C[C@H](CC(=O)OC)O)O

Proprietà calcolate

  • Massa esatta: 572.26865045g/mol
  • Massa monoisotopica: 572.26865045g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 14
  • Complessità: 838
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.3
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • Densità: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 110-112 ºC (hexane ethyl acetate )
  • Indice di rifrazione: 1.653
  • Solubilità: Insuluble (3.1E-3 g/L) (25 ºC),
  • PSA: 100.79000
  • LogP: 6.47500

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